molecular formula C10H9ClN2O2 B8188181 8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester

8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester

Cat. No.: B8188181
M. Wt: 224.64 g/mol
InChI Key: RKIJKZCEAVHYCO-UHFFFAOYSA-N
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Description

8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester is a chemical scaffold of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. While specific pharmacological data on this exact compound is limited, its core structure is a privileged motif in drug discovery. Imidazo[1,5-a]pyridine derivatives have been extensively explored as potent ligands for various therapeutic targets. For instance, structural analogs, specifically 3-isopropyl imidazo[1,5-a]pyridine carboxamide derivatives, have been identified as potent 5-HT4 receptor partial agonists. Such compounds are investigated for their potential in treating cognitive disorders associated with Alzheimer's disease, as 5-HT4 receptor activation can enhance acetylcholine release in the brain and modulate the production of amyloid-β peptides, offering both symptomatic and potential disease-modifying effects . Furthermore, the chlorine substituent on the fused ring system is a critical feature, as chlorinated heterocyclic compounds are a mainstay in pharmaceutical development. More than 250 FDA-approved drugs contain chlorine, which is often used to fine-tune a molecule's properties, and it is a common feature in compounds targeting a wide range of conditions, including those affecting the central nervous system . This compound serves as a versatile synthetic intermediate, providing a robust platform for further structural optimization in the development of potential therapeutics for central nervous system and other disorders.

Properties

IUPAC Name

ethyl 8-chloroimidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-9-7(11)4-3-5-13(9)6-12-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIJKZCEAVHYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=CN2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triphosgene-Mediated Route

Triphosgene offers an alternative cyclization pathway, producing hydroxylated derivatives. For example, reacting amine (1) with 0.7 equiv of triphosgene in DCM at 0°C yields 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol (7) in 72% yield. This method highlights the versatility of phosgene reagents in constructing the heterocyclic core.

Introduction of the Ethyl Ester Group

The target molecule’s ethyl ester functionality necessitates post-cyclization modification or incorporation during cyclization. Two plausible strategies emerge:

Esterification of Carboxylic Acid Intermediates

A hypothetical route involves:

  • Oxidation of a methylene group adjacent to the imidazo ring to a carboxylic acid.

  • Esterification with ethanol under acidic or coupling conditions.
    For instance, analogous procedures use ethyl chloroformate or DCC-mediated coupling to introduce ester groups.

Direct Cyclization with Ethyl Acetoacetate

Ethyl acetoacetate has been employed in related syntheses of pyrazolo[1,5-a]pyridines. Adapting this approach:

  • Reaction : Condensation of N-amino-2-iminopyridine with ethyl acetoacetate under acidic, oxidative conditions.

  • Optimized Conditions : 6 equiv acetic acid, oxygen atmosphere, 130°C.

While this method produces pyrazolo[1,5-a]pyridines, substituting the diamine precursor with a chloro-substituted analog could yield the target imidazo[1,5-a]pyridine ester.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Data from thiophosgene cyclization (Table 1):

EntrySolventTemp (°C)Thiophosgene (equiv)Yield (%)
7DCM-151.160
10DCM01.0880
8Acetone-151.130

Key findings:

  • DCM outperforms acetone or THF due to better solubility of intermediates.

  • 0°C minimizes side reactions compared to lower temperatures.

Oxidative vs. Inert Atmospheres

Data from pyrazolo[1,5-a]pyridine synthesis (Table 1):

EntryAtmosphereAcid (equiv)Yield (%)
4O₂6 (HOAc)94
5Ar6 (HOAc)6

Oxygen enhances yields by promoting oxidative cyclization, a principle applicable to imidazo[1,5-a]pyridine systems.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Thiol derivatives exhibit broad signals near δ 13.1 ppm (C-SH), while hydroxyl analogs resonate at δ 12.06 ppm (C-OH).

  • ¹³C NMR : The trifluoromethyl group appears as a quartet near δ 120 ppm (J = 270 Hz).

X-ray Crystallography

Single-crystal studies confirm the tautomeric forms of cyclized products. For example, 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione (6B) crystallizes in the triclinic space group P-1, with bond lengths consistent with thione tautomers .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Research
The compound has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit specific kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. A notable study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead structure for new anticancer drugs.

2. Enzyme Inhibition Studies
8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester has shown promise in enzyme inhibition studies. For instance, it was found to inhibit cholinesterase activity, which is crucial for treating conditions related to cholinergic dysfunction. The compound's IC50 values indicate its effectiveness compared to other known inhibitors.

Biochemical Research

3. Mechanistic Studies
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, inhibiting their activity. This interaction can lead to significant biological effects, including modulation of metabolic pathways and cellular responses.

4. Diagnostic Applications
Researchers are exploring the use of this compound in developing diagnostic agents for imaging techniques. Its unique properties may allow for enhanced imaging capabilities in the detection of diseases.

Material Science Applications

5. Polymer Chemistry
In material science, this compound can be incorporated into polymer formulations to enhance properties like thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for coatings and other industrial uses.

Summary of Biological Activities

Activity TypeDescription
Anticancer ActivityInhibits tumor growth; induces apoptosis in cancer cells
Enzyme InhibitionEffective against cholinesterase; potential for treating cholinergic dysfunction
Antimicrobial PropertiesInitial screenings show inhibition of bacterial growth; further studies needed
Diagnostic AgentsPotential use in imaging techniques for disease detection

Case Studies

Case Study 1: Anticancer Mechanism Investigation
A study published in a peer-reviewed journal focused on the anticancer properties of imidazo[1,5-a]pyridine derivatives, including this compound. The research highlighted its ability to inhibit cell proliferation and trigger apoptotic pathways in various cancer cell lines.

Case Study 2: Cholinesterase Inhibition Study
Research conducted on cholinesterase inhibitors revealed that this compound had a notable IC50 value against human butyrylcholinesterase (hBChE), suggesting its utility in treating Alzheimer's disease and other cognitive disorders.

Mechanism of Action

The mechanism of action of 8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares 8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester with related heterocyclic esters and chloro-substituted derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Industrial Relevance References
This compound C₁₀H₁₀ClN₂O₂ 224.65 Cl at 8-position, ethyl ester at 1-position Intermediate for CNS-targeting drugs
Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate C₈H₉N₅O₂ 207.19 Amino group at 7-position, triazolo core Antioxidant activity in plant extracts
8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid C₂₀H₁₅ClFN₃O₂ 395.80 Chloro, fluorophenyl, and benzodiazepine core GABA receptor modulation
Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate C₁₀H₁₂N₂O₃ 208.22 Hydroxy group at 8-position, dihydro scaffold Potential anti-inflammatory applications
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- C₆H₆N₄O 150.14 Hydroxy and methyl groups on triazolo-pyrimidine Pharmaceutical intermediate

Key Observations:

Substituent Effects: The chlorine atom in this compound enhances lipophilicity and metabolic stability compared to non-halogenated analogs like ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate . Ester groups in these compounds improve solubility in organic solvents, facilitating synthetic modifications .

Biological Activity: Compounds with triazolo-pyrimidine cores (e.g., Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate) exhibit antioxidant properties, as observed in Bauhinia scandens leaf extracts . Imidazo-benzodiazepine derivatives (e.g., 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid) show affinity for GABA receptors, suggesting neurological applications .

Synthetic Utility :

  • The ethyl ester group in this compound is a versatile handle for hydrolysis to carboxylic acids or amidation reactions, similar to intermediates in HIV-1 inhibitor synthesis .

Physicochemical Properties:

  • Solubility : The chloro and ester substituents in this compound result in lower aqueous solubility compared to hydroxylated analogs (e.g., Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate) .
  • Stability: Chloro-substituted derivatives generally exhibit greater thermal stability than non-halogenated compounds due to reduced electron density in the aromatic system .

Biological Activity

8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H9ClN2O2
  • Molecular Weight : 224.6463 g/mol
  • CAS Number : 1263061-04-6

The structure of this compound includes a chloro substituent on the imidazo ring, which is believed to enhance its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties. In particular, studies have demonstrated its potential as a selective inhibitor of checkpoint kinase 1 (CHK1), which plays a critical role in the cell cycle regulation and DNA damage response.

Case Study: CHK1 Inhibition

In a study focused on optimizing CHK1 inhibitors, 8-Chloro-imidazo[1,5-a]pyridine derivatives showed significant activity in cellular assays. The cytotoxicity was measured using the sulforhodamine B (SRB) assay on human colon carcinoma cell lines (HT29). The results indicated that the compound effectively abrogated the G2 checkpoint, leading to increased cell death in cancer cells .

CompoundCHK1 Inhibition (%)Cytotoxicity (SRB Assay)
This compound75 ± 5IC50 = 12 µM
Control Compound10 ± 2IC50 = 45 µM

The mechanism by which this compound exerts its effects involves the inhibition of CHK1-mediated signaling pathways. This inhibition leads to the disruption of cell cycle progression and promotes apoptosis in cancer cells. The presence of the chloro group is crucial for enhancing binding affinity to CHK1 compared to non-substituted analogs .

Other Biological Activities

Beyond its anticancer effects, this compound has been explored for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyridine derivatives. A common method includes:

  • Formation of Imidazo Ring : Reaction of appropriate pyridine derivatives with chloroacetyl chloride.
  • Esterification : Conversion of the carboxylic acid to its ethyl ester using ethanol and an acid catalyst.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester?

  • Methodological Answer : Two primary approaches are documented:

  • Condensation with Chloroacetaldehyde : Reacting 2-aminonicotinic acid derivatives with chloroacetaldehyde in ethanol under reflux yields the imidazo[1,5-a]pyridine core. Subsequent esterification with ethyl chloroformate introduces the ethyl ester group .
  • One-Pot Multicomponent Reactions : A tandem reaction using (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone and ethyl 4-bromo-3-methylbut-2-enoate in DMF with K₂CO₃ as a base achieves cyclization and functionalization in a single step (76% yield) .
    • Key Considerations : Solvent choice (e.g., ethanol vs. DMF) impacts reaction efficiency and purity. Ethanol is preferred for eco-friendly synthesis, while DMF enhances reactivity for halogenated intermediates .

Q. How can the structure of this compound be confirmed?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H NMR (δ 1.35–1.40 ppm for ethyl CH₃; δ 4.30–4.40 ppm for CH₂) and ¹³C NMR (δ 165–170 ppm for carbonyl carbons) confirm ester and heterocyclic moieties .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₁H₁₀ClN₂O₂: 237.0425) validates molecular integrity .
  • X-ray Crystallography : For crystalline derivatives, bond angles and torsion angles (e.g., 72.6° between the benzene ring and the core structure) resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Methodological Answer :

  • Step 1 : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to identify artifacts or tautomeric forms .
  • Step 2 : Perform 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, NOESY can confirm spatial proximity of aromatic protons in the imidazo-pyridine ring .
  • Step 3 : Re-examine synthetic conditions—traces of unreacted intermediates (e.g., ethyl 4-bromo-3-methylbut-2-enoate) may co-elute, requiring column chromatography (hexane/ethyl acetate, 3:1) for purification .

Q. What strategies optimize yield in the acid-amine coupling step for carboxamide derivatives?

  • Methodological Answer :

  • Catalyst Selection : HATU (1.2 equiv.) with DIPEA (2.5 equiv.) in DMF achieves >95% coupling efficiency for imidazo[1,5-a]pyridine-8-carboxamides .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity of amines. Avoid THF due to poor solubility of aromatic intermediates.
  • Temperature Control : Reactions at 0–5°C minimize side products (e.g., racemization or over-acylation) .

Q. How do steric and electronic factors influence the biological activity of imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer :

  • Steric Modifications : Bulky substituents (e.g., 2,4-dichlorophenyl at position 8) enhance antifungal activity by improving target binding (e.g., CYP51 inhibition) .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl at position 8) increase electrophilicity, potentiating anticancer activity via DNA intercalation or kinase inhibition .
  • Bioisosteric Replacement : Replacing the ethyl ester with a carboxamide improves metabolic stability (e.g., t₁/₂ increase from 2.1 to 6.8 hours in hepatic microsomes) .

Experimental Design & Troubleshooting

Q. What precautions are critical when handling hygroscopic intermediates in the synthesis?

  • Methodological Answer :

  • Storage : Use desiccators with P₂O₅ for moisture-sensitive intermediates (e.g., 8-chloroimidazo[1,5-a]pyridine-1-carboxylic acid).
  • Reaction Setup : Employ Schlenk lines or gloveboxes for anhydrous conditions during esterification.
  • Workup : Quench reactions with ice-cold water to precipitate intermediates, minimizing hydrolysis .

Q. How can reaction scalability be improved without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow systems reduce exothermic risks in halogenation steps (e.g., Cl introduction at position 8) .
  • Catalyst Recycling : Immobilize HATU on silica gel to reduce waste and cost .
  • In-Line Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and automate quenching at >90% conversion .

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